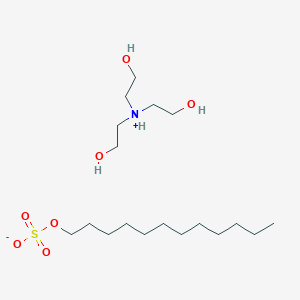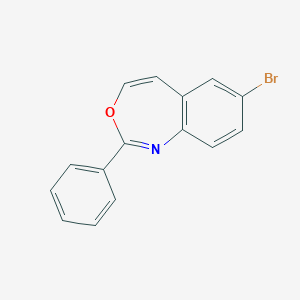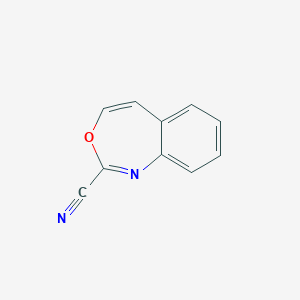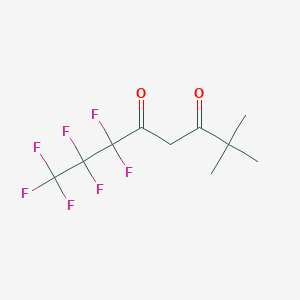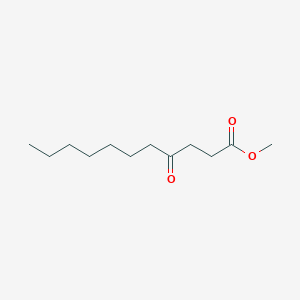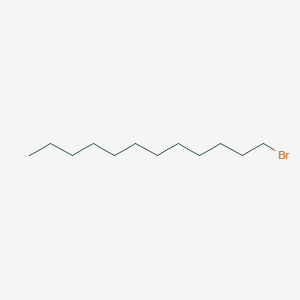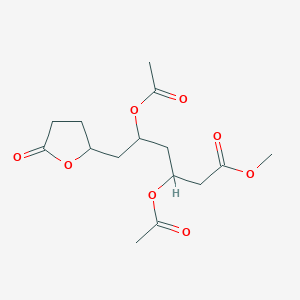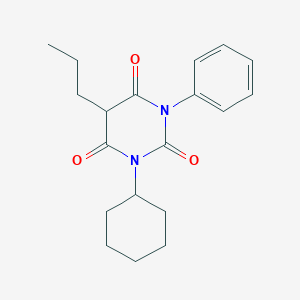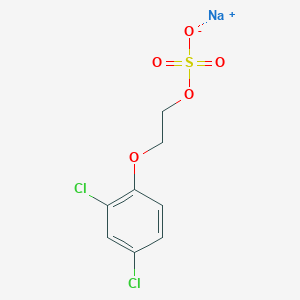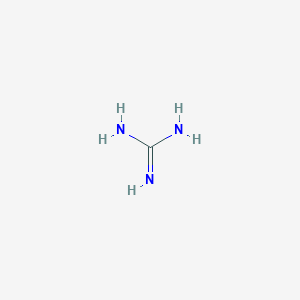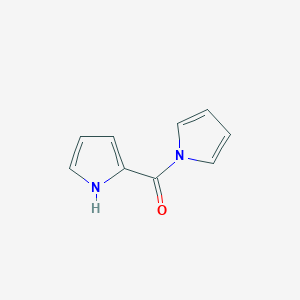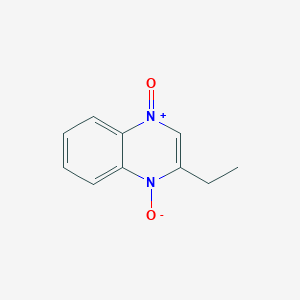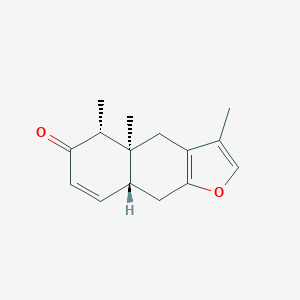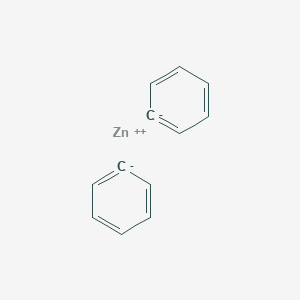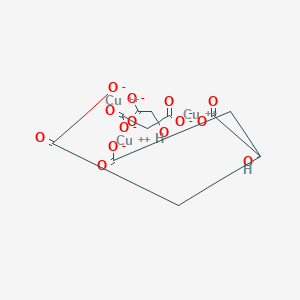
Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate), also known as Cu(II)-HTP or copper-trisodium citrate, is a complex of copper ions and citrate ligands. It has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
作用机制
The antioxidant and anti-inflammatory effects of Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP are believed to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Additionally, Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP has been shown to modulate the activity of enzymes involved in oxidative stress and inflammation, such as superoxide dismutase and cyclooxygenase-2.
生化和生理效应
Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP has been shown to have a variety of biochemical and physiological effects in cell and animal models. These include reducing oxidative stress and inflammation, improving mitochondrial function, and enhancing cognitive function. Additionally, Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP has been shown to have a protective effect against toxicants such as heavy metals and pesticides.
实验室实验的优点和局限性
One advantage of using Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP in lab experiments is its stability in aqueous solutions. Additionally, Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP is relatively inexpensive and easy to synthesize. However, one limitation of using Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP is its low solubility in organic solvents, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research on Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP. These include:
1. Investigating the potential use of Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP as a treatment for neurodegenerative diseases.
2. Exploring the mechanism of action of Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP in modulating oxidative stress and inflammation.
3. Studying the effects of Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP on other physiological systems, such as the cardiovascular and immune systems.
4. Developing new synthesis methods for Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP that improve its solubility and stability in organic solvents.
5. Exploring the potential use of Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP in agriculture and environmental science, particularly as a pesticide or soil conditioner.
合成方法
Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP can be synthesized by reacting copper sulfate with sodium citrate in an aqueous solution. The reaction forms a blue precipitate, which can be further purified by filtration and drying. The resulting product is a fine powder that is soluble in water.
科学研究应用
Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP has been studied for its potential applications in medicine, particularly as an antioxidant and anti-inflammatory agent. It has been shown to have a protective effect against oxidative stress and inflammation in various cell and animal models. Additionally, Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
17263-57-9 |
|---|---|
产品名称 |
Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) |
分子式 |
C12H10Cu3O14 |
分子量 |
568.8 g/mol |
IUPAC 名称 |
tricopper;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/2C6H8O7.3Cu/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
InChI 键 |
STDMRMREKPZQFJ-UHFFFAOYSA-H |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cu+2].[Cu+2].[Cu+2] |
规范 SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cu+2].[Cu+2].[Cu+2] |
其他 CAS 编号 |
10402-15-0 3164-31-6 |
Pictograms |
Corrosive; Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



